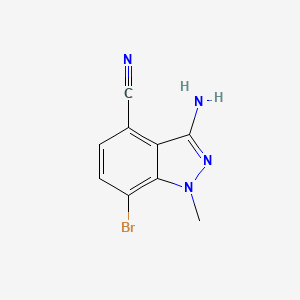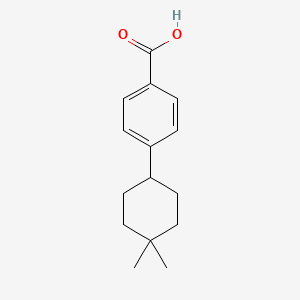
4-(4,4-Dimethylcyclohexyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Dimethylcyclohexyl)benzoic acid is an organic compound with the molecular formula C15H20O2. It consists of a benzoic acid moiety attached to a 4,4-dimethylcyclohexyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethylcyclohexyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4,4-dimethylcyclohexylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
4-(4,4-Dimethylcyclohexyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzene ring.
科学的研究の応用
4-(4,4-Dimethylcyclohexyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
作用機序
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-Methoxybenzoic acid
- 4-(4,4-Dimethylcyclohexyl)benzoic acid methyl ester
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a benzoic acid moiety with a 4,4-dimethylcyclohexyl group makes it a valuable compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
4-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)9-7-12(8-10-15)11-3-5-13(6-4-11)14(16)17/h3-6,12H,7-10H2,1-2H3,(H,16,17) |
InChIキー |
MMBALQDTEMCRKZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



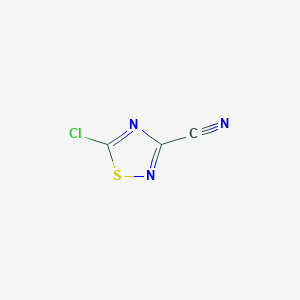
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
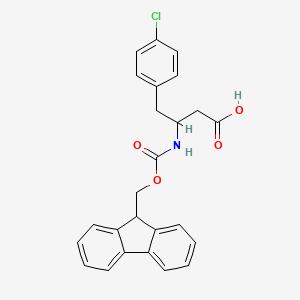
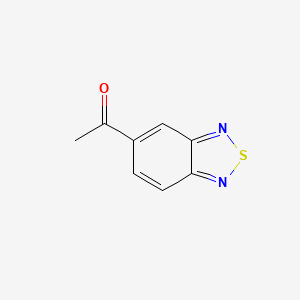
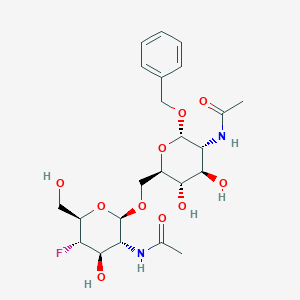
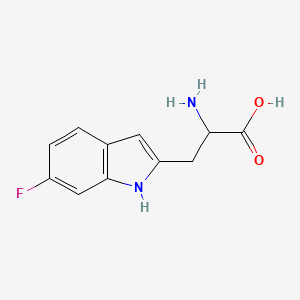
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)

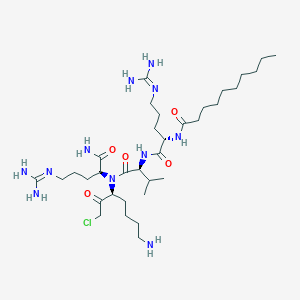
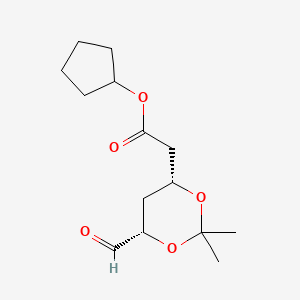
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
